molecular formula C10H9BrO4 B8563129 Methyl 3-(2-bromoacetyl)-4-hydroxybenzoate

Methyl 3-(2-bromoacetyl)-4-hydroxybenzoate

Cat. No. B8563129
M. Wt: 273.08 g/mol
InChI Key: VGALVCGQGBSNNE-UHFFFAOYSA-N
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Patent
US07183318B2

Procedure details

The compound obtained in Step B (27.4 mmol) is dissolved in 150 ml of MeOH, and 54.8 mmol of thionyl chloride are added dropwise in the cold state. The mixture is then stirred for 1 hour at ambient temperature and then for 2 hours at reflux. After evaporating off the methanol and the thionyl chloride, the oily residue is taken up in AcOEt, washed with water and then dried over MgSO4. The solvent is evaporated off under reduced pressure and the solid obtained is recrystallised.
Quantity
27.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
54.8 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[OH:14])[C:8]([OH:10])=[O:9])=[O:4].S(Cl)(Cl)=O.[CH3:19]O>>[Br:1][CH2:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[OH:14])[C:8]([O:10][CH3:19])=[O:9])=[O:4]

Inputs

Step One
Name
Quantity
27.4 mmol
Type
reactant
Smiles
BrCC(=O)C=1C=C(C(=O)O)C=CC1O
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
54.8 mmol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for 2 hours at reflux
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporating off the methanol
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
is recrystallised

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrCC(=O)C=1C=C(C(=O)OC)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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